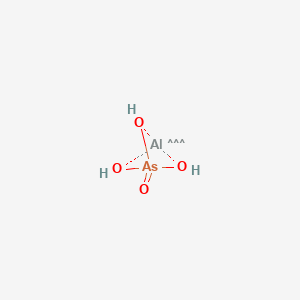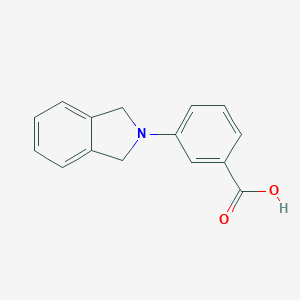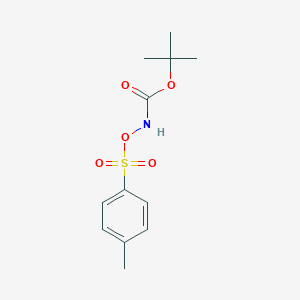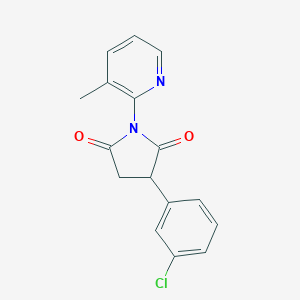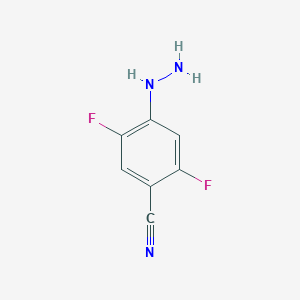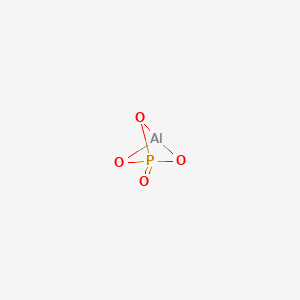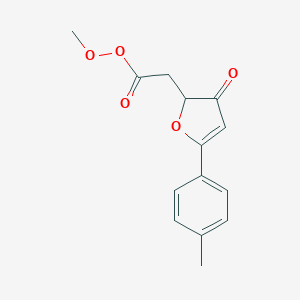
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This molecule is commonly referred to as "MDHF" and has been shown to possess a range of interesting biological properties.
Aplicaciones Científicas De Investigación
MDHF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of MDHF is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain, and their inhibition by MDHF could explain its anti-inflammatory and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
MDHF has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antipyretic properties, meaning that it can reduce fever. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDHF in lab experiments is its well-characterized chemical structure, which makes it easy to synthesize and purify. Additionally, its potential applications in the field of medicinal chemistry make it an interesting molecule to study. However, one limitation of using MDHF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MDHF. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new analogs of MDHF with improved properties, such as increased solubility or potency.
Métodos De Síntesis
MDHF can be synthesized using a variety of methods, including the reaction of 2,3-dihydroxy-5-(4-methylphenyl)-2-furanone with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product can then be purified using chromatographic techniques such as flash chromatography or preparative HPLC.
Propiedades
Número CAS |
139266-65-2 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate |
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 2-[5-(4-methylphenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C14H14O5/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)19-17-2/h3-7,13H,8H2,1-2H3 |
Clave InChI |
MFLXSEBIOBDWRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
Sinónimos |
methyl 2-[5-(4-methylphenyl)-3-oxo-2-furyl]ethaneperoxoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



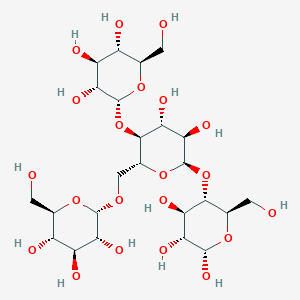
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
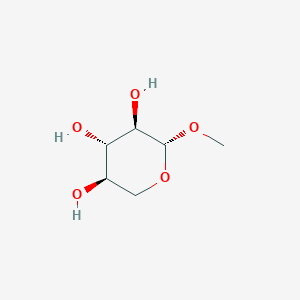

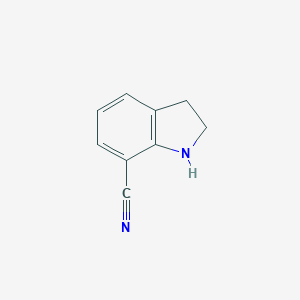
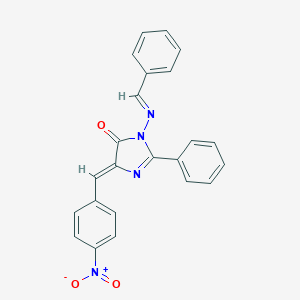
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
